5beta-Androstan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Androstan-4-one is a steroid hormone that belongs to the family of androgens. It is also known as Dihydrotestosterone (DHT) and is a potent androgen that plays a crucial role in male sexual development and function. The hormone is synthesized from testosterone in the body and is involved in several physiological processes, including hair growth, prostate development, and muscle growth.
Wirkmechanismus
The mechanism of action of 5beta-Androstan-4-one involves binding to the androgen receptor (AR) and activating it. This activation leads to the transcription of several genes involved in the development of male sexual characteristics, including the growth of facial hair, deepening of the voice, and muscle development. Additionally, the hormone is involved in the regulation of sebaceous gland activity, which plays a crucial role in the development of acne.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5beta-Androstan-4-one are primarily related to its androgenic activity. The hormone is involved in the development of male sexual characteristics, including the growth of facial hair, deepening of the voice, and muscle development. Additionally, the hormone plays a crucial role in the development of the prostate gland, and any disruption in its activity can lead to disorders such as prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5beta-Androstan-4-one in lab experiments include its potent androgenic activity and its involvement in several physiological processes. The hormone has been extensively studied in the field of endocrinology and has been used to study the effects of androgens on muscle growth and athletic performance. However, the limitations of using the hormone in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5beta-Androstan-4-one. One area of research is the development of novel therapies for disorders such as prostate cancer and male pattern baldness. Additionally, the hormone's role in the regulation of sebaceous gland activity and the development of acne is an area of active research. Finally, the hormone's effects on athletic performance and muscle growth continue to be an area of interest for researchers.
Conclusion
In conclusion, 5beta-Androstan-4-one is a potent androgen that plays a crucial role in male sexual development and function. The hormone has been extensively studied in the field of endocrinology and has been used to study the effects of androgens on muscle growth and athletic performance. Additionally, the hormone's role in the regulation of sebaceous gland activity and the development of acne is an area of active research. Finally, the hormone's effects on the development of disorders such as prostate cancer and male pattern baldness continue to be an area of interest for researchers.
Synthesemethoden
The synthesis of 5beta-Androstan-4-one involves the conversion of testosterone to DHT through the action of the enzyme 5-alpha-reductase. This process occurs mainly in the prostate gland, skin, and hair follicles. The conversion of testosterone to DHT is an essential step in the development of male sexual characteristics, and any disruption in this process can lead to several disorders, including male pattern baldness and prostate cancer.
Wissenschaftliche Forschungsanwendungen
The use of 5beta-Androstan-4-one in scientific research has been extensive, particularly in the field of endocrinology. The hormone has been used to study the role of androgens in male sexual development and function, as well as in the development of disorders such as prostate cancer and male pattern baldness. Additionally, the hormone has been used to study the effects of androgens on muscle growth and athletic performance.
Eigenschaften
CAS-Nummer |
13583-71-6 |
---|---|
Produktname |
5beta-Androstan-4-one |
Molekularformel |
C19H30O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one |
InChI |
InChI=1S/C19H30O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1 |
InChI-Schlüssel |
AXMPUTNPYVTBSL-IJPPCXMXSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C(=O)CCC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C |
Kanonische SMILES |
CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.